![molecular formula C17H12ClNO3 B5639688 N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide](/img/structure/B5639688.png)
N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide involves complex organic reactions. A related synthesis involves the condensation of specific aromatic acids with diamines, followed by various reactions including chlorination and condensation with ethane-1,2-diamine. These methods demonstrate the synthetic pathways that could be adapted for N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide, highlighting the compound's accessibility through laboratory synthesis (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure and crystallography of similar compounds reveal detailed geometric bond lengths, angles, and theoretical calculations using density functional theory (DFT), which are crucial for understanding the molecular architecture of N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide. These analyses contribute to a deeper understanding of the compound’s molecular framework and its electronic properties, as seen in research by Aydın et al. (2014) on a closely related molecule, providing insights into bond lengths, angles, and vibrational spectra (Aydın et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide or its analogs can include transformations under various conditions, impacting the compound's functional groups and overall chemical behavior. Studies on related molecules, such as the synthesis and reactivity of 2-amino-4H-pyrans, provide valuable analogies for understanding the chemical reactivity and potential transformations of N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide (Mandha et al., 2012).
Physical Properties Analysis
The physical properties of compounds structurally related to N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide, such as solubility, melting point, and crystalline structure, are critical for their application in various scientific fields. Crystallographic studies provide valuable data on the molecular packing, hydrogen bonding, and overall stability of the crystalline form, which are essential for the material's handling and application (Abou et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-chloro-2-oxochromen-3-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-10-2-4-11(5-3-10)16(20)19-14-9-12-8-13(18)6-7-15(12)22-17(14)21/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPQQEGJAIJFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide |
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